molecular formula C14H11ClFNOS B5230158 4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide

4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide

Cat. No. B5230158
M. Wt: 295.8 g/mol
InChI Key: FOLRWDZFGSVQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is also known as ML239, and it has been studied for its potential use in cancer treatment and other medical applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including cell proliferation, migration, and survival. Inhibition of HDAC6 by 4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide leads to the accumulation of acetylated proteins, which in turn leads to the activation of various cellular pathways that inhibit cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide have been studied in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide in lab experiments is its potential use in cancer research. It has been shown to be effective against various cancer cell lines, and it has the potential to be developed into a new cancer therapy. However, one limitation of using 4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, future studies could investigate its potential use in combination with other cancer therapies to improve treatment efficacy. Finally, future studies could investigate its potential use in the treatment of other diseases such as malaria and tuberculosis.

Synthesis Methods

The synthesis of 4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide involves the reaction of 4-chloro-2-fluoroaniline with 2-(methylthio)benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been studied for its potential use in the treatment of other diseases such as malaria and tuberculosis.

properties

IUPAC Name

4-chloro-2-fluoro-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNOS/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(15)8-11(10)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRWDZFGSVQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide

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